

# Trestolone Acetate (CAS 6157-87-5): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Trestolone Acetate, also known as MENT ( $7\alpha$ -methyl-19-nortestosterone) acetate, is a potent synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research interest.[1][2][3] This technical guide provides an in-depth overview of the research applications of **Trestolone Acetate** (CAS 6157-87-5), focusing on its mechanism of action, pharmacokinetic profile, and key experimental findings. Detailed protocols for fundamental research methodologies are provided to facilitate further investigation into its physiological effects.

## Introduction

**Trestolone Acetate** is a derivative of nandrolone (19-nortestosterone) and was first described in 1963.[1] It has been investigated primarily for its potential as a male hormonal contraceptive and for use in androgen replacement therapy.[1] As a prodrug, **Trestolone Acetate** is rapidly hydrolyzed in the body to its active form, trestolone. This compound exhibits a strong binding affinity for the androgen receptor and also possesses progestogenic activity. Notably, it does not undergo  $5\alpha$ -reduction to dihydrotestosterone (DHT), which may offer a different side effect profile compared to testosterone.

# **Physicochemical Properties**



| Property          | Value                                                                             | Reference |
|-------------------|-----------------------------------------------------------------------------------|-----------|
| CAS Number        | 6157-87-5                                                                         |           |
| Molecular Formula | С21Н30О3                                                                          | •         |
| Molecular Weight  | 330.46 g/mol                                                                      | •         |
| Appearance        | White to yellowish crystalline powder                                             | •         |
| Synonyms          | MENT acetate, 7α-methyl-19-<br>nortestosterone 17β-acetate,<br>CDB-903, NSC-69948 | •         |

### **Mechanism of Action**

**Trestolone Acetate** exerts its effects primarily through its active metabolite, trestolone, which is a potent agonist of the androgen receptor (AR). The binding of trestolone to the AR initiates a cascade of intracellular events, leading to the modulation of gene expression in target tissues. This results in both anabolic effects, such as increased protein synthesis and muscle growth, and androgenic effects.

Additionally, trestolone exhibits potent progestogenic activity and acts as a powerful inhibitor of gonadotropin release. By suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, it leads to a significant reduction in endogenous testosterone production and spermatogenesis. This dual action of providing androgenic support while suppressing testicular function forms the basis of its investigation as a male contraceptive.

# Signaling Pathway: Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression





Click to download full resolution via product page

Suppression of the HPG axis by Trestolone Acetate.

## **Quantitative Data**

# **Table 1: Comparative Anabolic and Androgenic Activity**



| Compound              | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Andr<br>ogenic Ratio | Reference |
|-----------------------|----------------------------------------------|------------------------------------------------|-------------------------------|-----------|
| Testosterone          | 1                                            | 1                                              | 1:1                           |           |
| Trestolone<br>Acetate | 10x                                          | 4x                                             | 2.5:1                         | _         |

Note: Activity assessed by the increase in weights of the bulbocavernosus plus levator ani muscles (anabolic) and ventral prostate and seminal vesicles (androgenic) in castrated rats.

**Table 2: Pharmacokinetic Parameters of Trestolone** 

(Active Metabolite)

| Parameter                         | Species | Value                  | Reference |
|-----------------------------------|---------|------------------------|-----------|
| Metabolic Clearance<br>Rate (MCR) | Human   | 2,360 L/day            |           |
| Terminal Half-Life                | Human   | ~40 minutes            | _         |
| Binding to SHBG                   | Human   | No significant binding | -         |

# **Research Applications & Experimental Protocols**

The primary research applications of **Trestolone Acetate** have been in the fields of male contraception and androgen replacement therapy.

## **Male Contraception**

The potent gonadotropin-suppressive effects of trestolone make it a strong candidate for a male hormonal contraceptive. Research has focused on its ability to induce reversible azoospermia or severe oligozoospermia.

This protocol is a generalized representation based on common methodologies for evaluating the effects of androgens on spermatogenesis.



- Animal Model: Adult male Sprague-Dawley rats (280-320 g).
- Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C)
   with ad libitum access to food and water for at least one week.
- Experimental Groups:
  - Group 1: Sham control (vehicle injection).
  - Group 2: Castrated control.
  - Group 3: Castrated + Testosterone Enanthate (positive control).
  - Group 4: Castrated + Trestolone Acetate.
  - Group 5: Intact + Trestolone Acetate.
- Dosing and Administration:
  - Administer Trestolone Acetate via subcutaneous or intramuscular injection. Dosages should be determined based on preliminary dose-finding studies.
  - The vehicle can be a sterile oil such as sesame or cottonseed oil.
  - Treatment duration is typically 8-12 weeks to cover the full cycle of spermatogenesis.
- Sample Collection:
  - At the end of the treatment period, euthanize animals and collect blood via cardiac puncture for hormone analysis (LH, FSH, testosterone).
  - Harvest testes and epididymides.
- Sperm Analysis:
  - Isolate the cauda epididymis and mince in a known volume of appropriate buffer (e.g., phosphate-buffered saline) to allow sperm to disperse.
  - Determine sperm concentration using a hemocytometer.



- Assess sperm motility by observing a sample under a microscope and calculating the percentage of motile sperm.
- Evaluate sperm morphology from a stained smear.
- Histological Analysis:
  - Fix one testis in Bouin's solution or 10% neutral buffered formalin.
  - Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
  - Examine seminiferous tubule morphology and the presence of different stages of germ cells.
- Hormone Analysis:
  - Analyze serum concentrations of LH, FSH, and testosterone using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

## **Workflow for Spermatogenesis Suppression Study**





Click to download full resolution via product page

Workflow for a preclinical study on spermatogenesis suppression.

## **Androgen Replacement Therapy**

**Trestolone Acetate** has been explored as an alternative to testosterone for androgen replacement therapy. Its inability to be  $5\alpha$ -reduced could be advantageous in tissues where DHT is associated with adverse effects, such as the prostate.



This protocol outlines a competitive radioligand binding assay to determine the affinity of trestolone for the androgen receptor.

#### Receptor Source:

- Prepare cytosol from the ventral prostate of adult male Sprague-Dawley rats.
- Alternatively, use recombinant human androgen receptor.

#### · Radioligand:

• [3H]-R1881 (Methyltrienolone), a synthetic high-affinity androgen receptor ligand.

#### Assay Buffer:

• Tris-HCl buffer containing protease inhibitors and a reducing agent (e.g., dithiothreitol).

#### Procedure:

- In a series of tubes, combine the receptor preparation with a fixed concentration of [3H]-R1881 (e.g., 1 nM).
- Add increasing concentrations of unlabeled trestolone (the competitor).
- Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled R1881).

#### Incubation:

- Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.
- Separation of Bound and Free Ligand:
  - Use a hydroxylapatite slurry or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.
  - Centrifuge the tubes and collect the supernatant (if using charcoal) or the pellet (if using hydroxylapatite).



- · Quantification:
  - Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis:
  - Calculate the percentage of specific binding at each concentration of the competitor.
  - Determine the IC<sub>50</sub> (the concentration of trestolone that inhibits 50% of the specific binding of the radioligand).
  - The relative binding affinity (RBA) can be calculated by comparing the IC<sub>50</sub> of trestolone to that of a reference androgen (e.g., R1881 or DHT).

### **Metabolism Studies**

Understanding the metabolic fate of **Trestolone Acetate** is crucial for its development. As a prodrug, it is first hydrolyzed to trestolone. Trestolone is a substrate for aromatase, leading to the formation of  $7\alpha$ -methylestradiol.

- Incubation System:
  - Human liver microsomes (HLM) or hepatocytes.
- · Reaction Mixture:
  - Combine the incubation system with a phosphate buffer, Trestolone Acetate, and an NADPH-generating system (for phase I metabolism).
- Incubation:
  - Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination:
  - Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Preparation:



- Centrifuge to pellet the protein.
- Collect the supernatant for analysis.
- LC-MS/MS Analysis:
  - Use a suitable liquid chromatography (LC) method to separate the parent compound and its metabolites. A reverse-phase C18 column is commonly used.
  - Employ a tandem mass spectrometer (MS/MS) to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
  - Key metabolites to monitor include trestolone (from esterase cleavage) and hydroxylated derivatives.
- Data Analysis:
  - Quantify the disappearance of the parent compound over time to determine the rate of metabolism.
  - Identify and semi-quantify the formation of metabolites.

## Conclusion

**Trestolone Acetate** (CAS 6157-87-5) is a potent synthetic androgen with significant potential in male contraception and androgen replacement therapy. Its unique pharmacological profile, characterized by high anabolic potency, resistance to  $5\alpha$ -reduction, and potent gonadotropin suppression, makes it a valuable tool for endocrine research. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the physiological and therapeutic effects of this compound. Future research should continue to explore its long-term safety and efficacy in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Trestolone Wikipedia [en.wikipedia.org]
- 2. Trestolone Acetate CAS 6157-87-5 For Research [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Trestolone Acetate (CAS 6157-87-5): A Technical Guide to Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199451#trestolone-acetate-cas-number-6157-87-5-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com